[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
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Overview
Description
[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride: is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.
Introduction of the 2,5-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the methanesulfonyl chloride group: This is usually done through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl chloride group.
Oxidation and Reduction Reactions: The bicyclo[1.1.1]pentane core can be subjected to various oxidation and reduction conditions to modify its properties.
Coupling Reactions: The 2,5-dichlorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include sulfonamides or sulfonate esters.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield various reduced forms of the bicyclo[1.1.1]pentane core.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its rigid bicyclo[1.1.1]pentane core makes it useful in the design of novel materials with specific mechanical properties.
Biology and Medicine
Drug Development: The compound’s structure allows for the design of molecules with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and rigidity.
Surface Coatings: Its unique chemical properties make it suitable for use in advanced surface coatings.
Mechanism of Action
The mechanism by which [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [1-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl fluoride
- [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonamide
- [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonic acid
Uniqueness
Compared to similar compounds, [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methanesulfonyl chloride group, in particular, allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3O2S/c13-8-1-2-10(14)9(3-8)12-4-11(5-12,6-12)7-18(15,16)17/h1-3H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYGXXVENBSZJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC(=C3)Cl)Cl)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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